REACTION_CXSMILES
|
Cl[C:2]1C=CC(N)=NC=1C.[N:10]1([C:15]2[N:20]=[CH:19][C:18]([CH2:21][C:22]([OH:24])=[O:23])=[CH:17][CH:16]=2)[CH:14]=[N:13][N:12]=[N:11]1>>[CH3:2][C:19]1[C:18]([CH2:21][C:22]([OH:24])=[O:23])=[CH:17][CH:16]=[C:15]([N:10]2[CH:14]=[N:13][N:12]=[N:11]2)[N:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=NN=C1)C1=CC=C(C=N1)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC=C1CC(=O)O)N1N=NN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |